Physicochemical Profiling and Mechanistic Evaluation of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Physicochemical Profiling and Mechanistic Evaluation of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Executive Summary
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 897560-16-6)[1] is a highly specialized synthetic small molecule belonging to the privileged 2-arylquinoline-4-carboxylic acid class. Compounds within this structural family are extensively utilized as foundational building blocks in medicinal chemistry, primarily recognized for their potent inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in de novo pyrimidine biosynthesis[2][3].
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind its physicochemical properties, explore the mechanistic rationale of its structural motifs, and outline self-validating experimental protocols necessary for its advanced preclinical characterization.
Physicochemical Properties & Molecular Descriptors
Understanding the baseline physicochemical profile is critical for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of the compound. The data below summarizes the core molecular descriptors and their practical implications for drug development[4][5][6].
| Property | Value | Computational/Experimental Implications |
| Molecular Formula | C18H14ClNO3 | Indicates the presence of a halogen and multiple heteroatoms, driving lipophilicity. |
| Molecular Weight | 327.76 g/mol | < 500 Da; fully compliant with Lipinski's Rule of 5 for oral absorption. |
| Hydrogen Bond Donors | 1 (COOH) | Favorable for passive permeability; critical for target anchoring via proton donation. |
| Hydrogen Bond Acceptors | 4 (N, O, O, O) | < 10; compliant with Lipinski's Rule of 5, minimizing desolvation penalties. |
| Topological Polar Surface Area | ~59.4 Ų | < 140 Ų; suggests excellent potential for intestinal absorption and oral bioavailability. |
| Rotatable Bonds | 4 | < 10; indicates a rigid scaffold, resulting in a low entropic penalty upon receptor binding. |
| Estimated LogP | ~4.5 | High lipophilicity; predicts strong target affinity but potential solubility issues in aqueous media. |
Structural & Mechanistic Insights
The pharmacological utility of the 2-arylquinoline-4-carboxylic acid scaffold is deeply rooted in its spatial geometry and electronic distribution, which perfectly complement the ubiquinone-binding pocket of hDHODH[7].
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The Carboxylic Acid Anchor : The C4-carboxylate is non-negotiable for target engagement. At physiological pH (7.4), this group is deprotonated, allowing it to form critical, charge-reinforced hydrogen bonds with residues such as Arg136 and Gln47 within the hDHODH binding tunnel[8]. Without this ionizable group, binding affinity drops precipitously.
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The Quinoline Core : This planar, aromatic system provides the necessary rigidity to orient the functional groups while intercalating into the hydrophobic cleft of the enzyme[3].
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The 6-Chloro Substituent : Halogenation at the C6 position (analogous to the 6-fluoro group in the clinical candidate brequinar) serves a dual purpose. It increases the overall lipophilicity (LogP) to drive membrane permeability, and it engages in favorable halogen bonding and hydrophobic packing within a specific sub-pocket of the target[7].
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The 2-(3-Ethoxyphenyl) Moiety : This biaryl ether-like extension projects into a solvent-exposed region. The meta-ethoxy group provides steric bulk that mimics the biphenyl moiety of traditional inhibitors, optimizing the entropic penalty of binding by displacing high-energy water molecules[7].
Metabolic pathway of de novo pyrimidine biosynthesis highlighting DHODH inhibition.
Experimental Methodologies for Physicochemical Characterization
To ensure rigorous scientific integrity, the characterization of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid must rely on self-validating experimental systems.
Protocol 1: Lipophilicity (LogP) Determination via RP-HPLC
Causality: Traditional shake-flask methods are notoriously unreliable for highly lipophilic (LogP > 4) and poorly water-soluble compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents this by correlating chromatographic retention time with the partition coefficient.
Step-by-Step Methodology :
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System Calibration : Prepare a calibration mixture of five reference compounds with known LogP values (e.g., aniline, toluene, chlorobenzene, bromobenzene, and naphthalene).
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Mobile Phase Preparation : Utilize a binary gradient of Methanol and 20 mM Ammonium Acetate buffer (pH 7.4). The buffer suppresses the ionization of the carboxylic acid slightly, ensuring the compound elutes as a single sharp peak.
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Sample Injection : Dissolve 1 mg of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in 1 mL of DMSO. Inject 10 µL onto a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
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Data Acquisition & Validation : Record the retention time ( tR ) and calculate the capacity factor ( k′ ). The system is self-validating: if the R2 of the calibration curve (Log k′ vs. known LogP) falls below 0.99, the column must be re-equilibrated.
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Extrapolation : Interpolate the LogP of the test compound using the validated linear regression equation.
Protocol 2: pKa Determination via Potentiometric Titration
Causality: The ionization state of the C4-carboxylic acid dictates both solubility and permeability. Because the compound is practically insoluble in pure water, a cosolvent method must be employed to prevent precipitation during the assay.
Step-by-Step Methodology :
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Solvent Preparation : Prepare three solvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v).
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Blank Titration : Titrate each blank solvent mixture with 0.1 M standardized NaOH to establish a background curve. This step is critical to correct for the altered dielectric constant of the cosolvent system.
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Sample Titration : Suspend 5 mg of the compound in 50 mL of each solvent mixture. Titrate with 0.1 M NaOH using an automated potentiometric titrator equipped with a glass electrode.
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Yasuda-Shedlovsky Extrapolation : Plot the apparent pKa (psKa) obtained from each cosolvent ratio against the inverse of the dielectric constant ( 1/ϵ ). Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa.
Workflow for the physicochemical characterization of quinoline-4-carboxylic acid derivatives.
Druggability and ADMET Projections
Based on its physicochemical profile, 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is projected to be a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability). The presence of the carboxylic acid ensures it will be highly protein-bound in human plasma (>95%), which may limit the free fraction available for target engagement but will simultaneously extend its systemic half-life[3]. Formulation strategies for in vivo efficacy studies should prioritize lipid-based vehicles or amorphous solid dispersions to overcome the dissolution rate-limited absorption inherent to this scaffold.
References
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry (via NCBI PMC) URL:[Link]
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SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity ACS Medicinal Chemistry Letters (via NCBI PMC) URL:[Link]
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Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes Bioorganic Chemistry (via PubMed) URL:[Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. aksci.com [aksci.com]
- 6. 6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 93654-27-4 [chemicalbook.com]
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